molecular formula C18H12ClN3OS B2830786 N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide CAS No. 477538-11-7

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide

Cat. No.: B2830786
CAS No.: 477538-11-7
M. Wt: 353.82
InChI Key: NTHAPYNSCGBECF-UHFFFAOYSA-N
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Description

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide is a complex organic compound that features a benzimidazole moiety linked to a thiophene ring via a carboxamide bridge. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide typically involves the reaction of 4-(1H-1,3-benzodiazol-2-yl)aniline with 5-chlorothiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or dimethylformamide .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and continuous flow systems .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

Mechanism of Action

The mechanism of action of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide is unique due to its specific combination of a benzimidazole moiety and a chlorothiophene ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for research and development .

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3OS/c19-16-10-9-15(24-16)18(23)20-12-7-5-11(6-8-12)17-21-13-3-1-2-4-14(13)22-17/h1-10H,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHAPYNSCGBECF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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